3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a molecular formula of C15H15F2N5OS and a molecular weight of 351.38 g/mol. This compound is part of the thieno[2,3-b]pyridine family and contains multiple functional groups, including amino, difluoromethyl, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is to start with a suitable thieno[2,3-b]pyridine derivative and then introduce the difluoromethyl group through a halogen exchange reaction. The ethyl and methyl groups on the pyrazole ring can be introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different functional groups replacing the difluoromethyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: It might find use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's binding affinity and specificity to these targets.
Comparison with Similar Compounds
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
3-Amino-6-(difluoromethyl)-4-(5-methylthien-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5OS/c1-3-22-6(2)8(5-20-22)7-4-9(13(16)17)21-15-10(7)11(18)12(24-15)14(19)23/h4-5,13H,3,18H2,1-2H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHUTXJKKWMSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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